(1S)-5-Methylindan-1-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(1S)-5-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H12O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10-11H,3,5H2,1H3/t10-/m0/s1 |
InChI Key |
LFEMDSQMJJGXAK-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@H](CC2)O |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2)O |
Origin of Product |
United States |
Synthetic Methodologies for 1s 5 Methylindan 1 Ol
Racemic Synthesis Approaches to 5-Methylindan-1-ol and Precursors
The synthesis of racemic 5-Methylindan-1-ol typically begins with the preparation of its ketone precursor, 5-Methyl-1-indanone. A common and effective method for creating indanone derivatives is through an intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. evitachem.com This reaction is generally conducted under anhydrous conditions with a Lewis acid catalyst, such as aluminum chloride. evitachem.com Other routes to indanones include the one-pot reaction of α,β-unsaturated carboxylic acids with benzene (B151609) derivatives using polyphosphoric acid (PPA) and transition-metal-catalyzed ring-closing reactions. d-nb.info
Once the precursor 5-Methyl-1-indanone is obtained, it can be reduced to the racemic alcohol, 5-Methylindan-1-ol. This reduction is a standard transformation and can be accomplished using various non-chiral reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org These reagents deliver a hydride ion to the carbonyl carbon of the ketone, resulting in the formation of the corresponding alcohol after a workup step. This approach is straightforward but yields a 1:1 mixture of the (S) and (R) enantiomers, which would then require resolution to isolate the desired (1S)-5-Methylindan-1-OL.
Enantioselective Synthesis Strategies for this compound
To avoid the need for resolving a racemic mixture, several enantioselective strategies have been developed to directly synthesize this compound. These methods aim to control the stereochemical outcome of the reduction of the prochiral ketone, 5-methyl-1-indanone.
Asymmetric Catalytic Reduction of Prochiral Ketone Precursors
A powerful and atom-economical approach for synthesizing enantiomerically enriched alcohols is the asymmetric catalytic reduction of the corresponding prochiral ketone. wikipedia.org This involves using a small amount of a chiral catalyst to generate large quantities of the chiral product.
Asymmetric hydrogenation involves the use of molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal catalyst. nih.gov Ruthenium (Ru) and Rhodium (Rh) complexes featuring chiral phosphine (B1218219) ligands are widely used for this purpose. scilit.comrsc.org For the reduction of aryl ketones like 5-methyl-1-indanone, catalyst systems composed of a ruthenium precursor, a chiral diphosphine ligand (e.g., BINAP), and a chiral diamine ligand (e.g., DPEN) have proven to be highly effective. nih.gov These catalysts can achieve high turnover numbers and excellent enantioselectivities under relatively mild conditions. nih.gov The precise stereochemical outcome is dictated by the specific combination of the chiral ligands. nih.gov
Table 1: Examples of Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | Conditions | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| 5-Methoxy-1-tetralone | RuCl₂[(S)-tolbinap][(R)-iphan] | 9 atm H₂, t-C₄H₉OK, 2-propanol | 98% (R) | Quantitative | nih.gov |
| Acetophenone | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | H₂, Base | High (R) | Not specified | nih.gov |
Asymmetric transfer hydrogenation is an alternative to using high-pressure hydrogen gas. In this method, the hydrogen is sourced from an easily handled donor molecule, such as isopropanol (B130326) or formic acid. wikipedia.org The reaction is catalyzed by a chiral transition metal complex, with ruthenium complexes containing N-tosylated diamine ligands (e.g., Ru-TsDPEN) being particularly prominent. wikipedia.orgscilit.com These reactions are often performed in the presence of a base and can provide high enantioselectivities for the reduction of aryl ketones. wikipedia.orgnih.gov The bifunctional nature of these catalysts, where the metal center and the ligand's N-H group participate in the hydrogen transfer via a six-membered transition state, is key to their high efficiency and selectivity. scilit.com
Table 2: Examples of Asymmetric Transfer Hydrogenation of Ketones
| Substrate | Catalyst/Hydrogen Donor | Conditions | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Aryl Ketones | Chiral diamine-Ru / Isopropanol | Base | High | wikipedia.org |
| Benzophenones with electron-poor rings | Ruthenium/1,2-diphenyl-1,2-ethylenediamine | Not specified | High | nih.gov |
This strategy involves the use of stoichiometric amounts of a chiral reducing agent. wikipedia.org A classic and highly effective method in this category is the Corey-Bakshi-Shibata (CBS) reduction. libretexts.org This reaction employs a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (like borane-dimethyl sulfide (B99878) complex or catecholborane). wikipedia.orglibretexts.org The chiral oxazaborolidine coordinates to both the borane and the ketone's carbonyl group, creating a rigid, organized transition state that forces the hydride to be delivered to one specific face of the ketone, resulting in a highly enantiomerically enriched alcohol. libretexts.org Other approaches include modifying common hydride reagents like lithium aluminum hydride (LAH) with chiral ligands, such as chiral amino alcohols or BINOL, to create a chiral reducing environment. wikipedia.org
Table 3: Examples of Stereoselective Hydride Reductions
| Method | Reagent/Catalyst | Key Feature | Reference |
|---|---|---|---|
| CBS Reduction | Chiral Oxazaborolidine / Borane | Catalytic use of the chiral promoter with a stoichiometric achiral hydride source. | wikipedia.orglibretexts.org |
| Chirally Modified LAH | LAH / Chiral Ligand (e.g., BINOL) | Stoichiometric use of a chiral ligand to modify an achiral hydride reagent. | wikipedia.org |
| Chirally Modified Borohydrides | NaBH₄ / Chiral Ligand | Stoichiometric use of a chiral ligand with an achiral hydride reagent. | wikipedia.org |
Chiral Auxiliary-Mediated Approaches to Enantiomerically Pure this compound
The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. wikipedia.org For the synthesis of this compound, this strategy is less direct than the reduction of 5-methyl-1-indanone. A hypothetical approach could involve attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective transformation to set the desired stereocenter, and then cleaving the auxiliary.
For instance, a prochiral starting material could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazone. wikipedia.orgsigmaaldrich.com This creates a new molecule with a built-in stereodirecting group. A subsequent reaction, such as an alkylation or an aldol (B89426) reaction, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. nih.gov Finally, the auxiliary is removed to reveal the enantiomerically enriched product. wikipedia.org While powerful for creating stereocenters, applying this to the direct synthesis of this compound from a standard precursor is complex and often less efficient than the catalytic asymmetric reduction methods described previously.
Asymmetric Alkylation and Nucleophilic Addition Routes to Indanol Derivatives
The synthesis of chiral indanol derivatives, including this compound, can be achieved through asymmetric carbon-carbon bond-forming reactions where a prochiral ketone is converted into a chiral tertiary alcohol. rsc.org These methods are foundational in organic synthesis for creating stereogenic centers with high enantioselectivity. mdpi.com
One of the primary strategies involves the asymmetric nucleophilic addition of organometallic reagents to the carbonyl group of a ketone. nih.gov The use of chiral ligands to modify the reactivity and stereochemical outcome of these additions is a key aspect of this approach. Catalytic systems, often employing metals like copper, are used to facilitate the enantioselective addition of nucleophiles to ketones. nih.gov For instance, the development of copper-hydride catalyzed additions of olefinic pronucleophiles has expanded the toolkit for creating chiral alcohols. nih.gov
Another powerful method is the asymmetric alkylation. While direct alkylation of ketones can be challenging, related strategies involving the addition of various carbon nucleophiles to the ketone's carbonyl group are more common for creating tertiary alcohols. researchgate.net These reactions often require a pre-formed organometallic reagent and a chiral catalyst to control the stereochemistry of the addition. The choice of catalyst, solvent, and reaction conditions is critical for achieving high enantiomeric excess (e.e.). nih.gov The development of these methods is driven by the need for efficient ways to construct quaternary carbon centers, which are common in complex molecules. rsc.org
Biocatalytic Synthesis of this compound
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. nih.govuni-graz.at This approach utilizes enzymes or whole microbial cells to catalyze chemical transformations with high selectivity and under mild reaction conditions. nih.gov
Enzymatic Reductions Utilizing Ketoreductases and Alcohol Dehydrogenases
The most direct biocatalytic route to this compound is the asymmetric reduction of the prochiral ketone, 5-methyl-1-indanone. This transformation is effectively catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govresearchgate.net These enzymes, dependent on nicotinamide (B372718) cofactors (NADH or NADPH), transfer a hydride to the carbonyl group, creating a chiral center with high stereospecificity. nih.gov
Ketoreductases are widely used in industrial processes for the synthesis of chiral alcohols due to their high enantioselectivity and broad substrate acceptance. uni-graz.atnih.gov For example, KREDs from various microbial sources, such as Lactobacillus brevis (LbADH), have been successfully employed for the reduction of challenging ketone substrates. nih.gov The stereochemical outcome of the reduction—whether the (R) or (S) alcohol is formed—depends on the specific enzyme used, as different enzymes exhibit opposite stereopreferences. researchgate.net This allows for the selective synthesis of the desired (1S)-enantiomer by choosing the appropriate biocatalyst.
The table below illustrates typical results for the enzymatic reduction of ketone substrates, highlighting the high selectivity achievable.
| Enzyme Type | Substrate | Product | Enantiomeric Excess (e.e.) | Yield |
| Ketoreductase (KRED) | Prochiral Ketone | Chiral Alcohol | >99% | High |
| Alcohol Dehydrogenase (ADH) | Prochiral Ketone | Chiral Alcohol | >99% | High |
This table presents generalized data for KRED/ADH-catalyzed reductions.
Whole-Cell Biotransformations for Stereoselective Conversion
Various microorganisms, including bacteria and yeasts, have been screened for their ability to perform these asymmetric reductions. For instance, strains of Lactobacillus paracasei have been identified as effective whole-cell biocatalysts for the enantioselective reduction of 1-indanone (B140024), producing the corresponding (S)-alcohol in high yield and with excellent enantiomeric purity (>99% e.e.). researchgate.net The process can be optimized by adjusting parameters such as pH, temperature, and substrate concentration to maximize conversion and selectivity. researchgate.net The use of whole-cell systems has been successfully scaled up to produce gram quantities of the desired chiral indanol, demonstrating its industrial viability. researchgate.net
Strategies for Biocatalyst Engineering and Process Optimization
While naturally occurring enzymes can be effective, their properties are often not ideal for industrial-scale synthesis. bohrium.comtudelft.nl Therefore, strategies for biocatalyst engineering and process optimization are crucial. Modern protein engineering techniques, such as directed evolution and rational design, are used to tailor enzymes to meet specific process demands. bohrium.comtudelft.nl
Enzyme engineering can enhance various properties of a biocatalyst, including:
Activity: Increasing the rate of the reaction. bohrium.com
Stability: Improving tolerance to temperature, organic solvents, and high substrate concentrations. tudelft.nl
Selectivity: Modifying or inverting the enantioselectivity to produce the desired isomer. bohrium.com
Process optimization involves adjusting reaction conditions to maximize the efficiency of the biocatalytic conversion. This can include optimizing the pH, temperature, and the use of co-solvents to improve the solubility of hydrophobic substrates like 5-methyl-1-indanone. researchgate.net For whole-cell systems, optimization might also involve media composition and aeration to ensure the health and catalytic activity of the cells. researchgate.net
Chiral Resolution Techniques Applied to 5-Methylindan-1-OL
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 5-methylindan-1-ol. Resolution separates a 50:50 mixture of two enantiomers into the individual, pure enantiomers. openstax.org
Kinetic Resolution through Enzymatic or Chemical Methods
Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This process involves the differential reaction rate of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org In the context of producing this compound, this would typically involve the resolution of racemic 5-methylindan-1-ol.
Enzymatic Kinetic Resolution:
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, particularly lipases, to catalyze reactions such as acylation on one enantiomer of a racemic alcohol at a much faster rate than the other. wikipedia.orgnih.gov For racemic 5-methylindan-1-ol, a lipase (B570770) would selectively acylate the (R)-enantiomer, leaving the desired this compound unreacted and thus enantiomerically enriched.
The general process involves incubating the racemic alcohol with a suitable acyl donor, such as vinyl acetate, in the presence of a lipase. A variety of lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and porcine pancreas (PPL), are commonly screened to find the one with the best activity and enantioselectivity for a particular substrate. nih.govnih.govrug.nl The reaction progress is monitored, and the reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess (ee) for both the acylated product and the remaining unreacted alcohol. Subsequently, the unreacted this compound can be separated from the acylated (R)-enantiomer by standard purification techniques like column chromatography.
The effectiveness of an enzymatic resolution is often quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values (typically >100) are desirable for efficient separation. nih.gov
Table 1: Commonly Used Lipases in Kinetic Resolution of Alcohols
| Enzyme | Source Organism | Common Acyl Donor |
|---|---|---|
| Lipase B | Candida antarctica | Vinyl acetate |
| Lipase | Pseudomonas cepacia | Vinyl acetate |
| Lipase | Porcine Pancreas | Acetic anhydride |
Chemical Kinetic Resolution:
While enzymatic methods are prevalent, chemical kinetic resolution using synthetic chiral catalysts can also be employed. These methods often involve chiral acylation catalysts. For instance, chiral phosphine catalysts have been developed for the acylation of racemic secondary alcohols, yielding highly enantioenriched alcohols and their corresponding esters.
Chromatographic Enantioseparation Methodologies
Chromatographic enantioseparation, particularly through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful analytical and preparative technique for separating enantiomers. sigmaaldrich.com This method relies on the formation of transient diastereomeric complexes between the enantiomers in the mobile phase and the chiral selector immobilized on the stationary phase, leading to different retention times. researchgate.net
For the separation of this compound from its racemate, a suitable chiral column would be required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are among the most versatile and widely used for a broad range of chiral compounds, including alcohols. semanticscholar.orgsemanticscholar.org
The selection of the mobile phase is critical for achieving optimal separation. In normal-phase HPLC, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol) are common. In reversed-phase HPLC, mixtures of water and organic modifiers like acetonitrile (B52724) or methanol (B129727) are used. semanticscholar.org The choice of mobile phase can significantly affect the retention times and the resolution of the enantiomers.
The efficiency of a chiral separation is characterized by the separation factor (α) and the resolution (Rs). A separation factor greater than 1 indicates that the two enantiomers are retained differently, and a resolution value of 1.5 or greater signifies baseline separation. researchgate.net
Table 2: Common Types of Chiral Stationary Phases for HPLC
| CSP Type | Chiral Selector | Common Applications |
|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives | Broad range of chiral compounds |
| Protein-based | e.g., α1-acid glycoprotein (B1211001) (AGP) | Pharmaceuticals, amines, acids |
| Pirkle-type | π-acidic or π-basic moieties | Aromatic compounds |
The development of a successful chromatographic separation for this compound would involve screening various commercially available chiral columns and optimizing the mobile phase composition to achieve baseline resolution. Modern techniques like Supercritical Fluid Chromatography (SFC) with chiral stationary phases also offer a faster and greener alternative to traditional HPLC for chiral separations. sigmaaldrich.com
Chemical Transformations and Mechanistic Studies of 1s 5 Methylindan 1 Ol
Derivatization Reactions of the Hydroxyl Group for Functionalization
The hydroxyl group is the primary site for the functionalization of (1S)-5-Methylindan-1-ol, enabling its conversion into a range of derivatives with tailored properties.
The conversion of alcohols to esters is a fundamental transformation. This compound readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides. Acid-catalyzed esterification, such as the Fischer-Speier method, proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.
Kinetic studies of esterification reactions, often catalyzed by acids like sulfuric acid, show that the reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. uobaghdad.edu.iqresearchgate.net For a secondary alcohol like this compound, steric hindrance around the hydroxyl group can affect the reaction rate compared to primary alcohols. The reaction is typically reversible, and the equilibrium can be shifted towards the product by removing water. lidsen.com Kinetic models, such as the pseudo-homogenous model, can be used to describe the reaction pathway. researchgate.netije.ir The reaction proceeds with retention of configuration at the stereocenter.
| Reagent | Catalyst/Conditions | Product | Reaction Type |
|---|---|---|---|
| Acetic Anhydride | Pyridine, room temp. | (1S)-5-Methylindan-1-yl acetate | Acylation |
| Benzoyl Chloride | Triethylamine, CH₂Cl₂, 0 °C to r.t. | (1S)-5-Methylindan-1-yl benzoate | Schotten-Baumann Reaction |
| Acetic Acid | H₂SO₄ (cat.), heat, Dean-Stark trap | (1S)-5-Methylindan-1-yl acetate | Fischer Esterification |
Ethers can be synthesized from this compound through several methods, with the Williamson ether synthesis being a common choice. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction. This pathway typically results in a complete inversion of stereochemistry at the carbon bearing the hydroxyl group if it were the electrophile. However, since the indanol is the nucleophile, the reaction proceeds with retention of the original stereochemistry at the C1 center.
Acid-catalyzed dehydration of this compound can also lead to ethers, particularly symmetrical ethers, but this method is less controlled and often competes with elimination reactions that form alkenes. evitachem.com The stereochemical outcome can be complex due to the potential formation of a carbocation intermediate, which can lead to racemization.
| Reagents | Conditions | Product | Stereochemical Outcome at C1 |
|---|---|---|---|
| 1. NaH 2. Methyl Iodide | THF, 0 °C to r.t. | (1S)-1-Methoxy-5-methylindane | Retention |
| 1. NaH 2. Benzyl Bromide | DMF, room temp. | (1S)-1-(Benzyloxy)-5-methylindane | Retention |
The reaction of this compound with isocyanates or carbamoyl (B1232498) chlorides provides access to chiral carbamates, which are important functional groups in pharmaceuticals and agrochemicals. nih.gov The reaction of the chiral alcohol with an achiral isocyanate (e.g., methyl isocyanate) proceeds with retention of configuration to yield a single enantiomer of the carbamate (B1207046) product. These syntheses can be catalyzed by bases or organometallic compounds, such as those based on tin. organic-chemistry.org
Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups in nucleophilic substitution reactions. They are prepared by reacting this compound with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. wikipedia.org This transformation occurs with retention of stereochemistry at the C1 carbon, converting the poorly leaving hydroxyl group into a highly effective leaving group for subsequent SN2 reactions. wikipedia.org
Oxidation Reactions and Stereochemical Retention/Inversion Profiles
Oxidation of the secondary alcohol this compound yields the corresponding ketone, 5-methylindan-1-one. evitachem.com This transformation results in the loss of the stereogenic center at C1, as the carbon atom becomes sp²-hybridized. Therefore, the concepts of stereochemical retention or inversion at the C1 center are not applicable to the final product.
A variety of oxidizing agents can be employed for this purpose. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are known for mild oxidations of secondary alcohols to ketones with high yields and minimal side reactions. libretexts.org Stronger oxidizing agents, like chromic acid (generated in the Jones oxidation), also effectively produce the ketone. saskoer.ca The mechanism for many of these oxidations, including those using chromium reagents, can involve an E2-like elimination step from a chromate (B82759) ester intermediate. libretexts.orgsaskoer.ca
| Oxidizing Agent | Solvent | Product | Notes |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 5-Methylindan-1-one | Mild conditions, avoids over-oxidation. libretexts.org |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 5-Methylindan-1-one | Mild, non-acidic, high yields. libretexts.org |
| CrO₃, H₂SO₄, Acetone | Acetone | 5-Methylindan-1-one | Jones Oxidation, strong oxidizing conditions. |
| DMSO, (COCl)₂, Et₃N | Dichloromethane (CH₂Cl₂) | 5-Methylindan-1-one | Swern Oxidation, requires low temperatures. ustc.edu.cn |
Substitution Reactions at the Stereocenter and Aromatic Ring
Substitution reactions can be directed at either the stereogenic center or the aromatic ring of this compound.
At the Stereocenter: Nucleophilic substitution at C1 requires the conversion of the hydroxyl group into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a nucleophile via an SN2 mechanism leads to inversion of configuration, producing the corresponding (1R) product. An SN1 pathway, which proceeds through a planar carbocation intermediate, would result in a racemic mixture. The choice between SN1 and SN2 pathways depends on the substrate, nucleophile, leaving group, and solvent.
At the Aromatic Ring: The indane scaffold can undergo electrophilic aromatic substitution. The alkyl portion of the indane ring and the methyl group are electron-donating and act as ortho-para directors. For example, bromination of the related 5-methylindan-1-one using N-bromosuccinimide (NBS) in sulfuric acid has been shown to yield a mixture of 6-bromo and 4-bromo isomers, with the 6-bromo product being a key intermediate in the synthesis of the alkaloid dilemmaone B. nih.gov Similar regioselectivity would be expected for the electrophilic substitution of this compound itself.
Elucidation of Reaction Mechanisms Involving this compound as Reactant or Intermediate
The reaction mechanisms involving this compound are governed by the principles of physical organic chemistry.
Nucleophilic Attack by the Hydroxyl Group: In reactions like esterification and etherification (Williamson), the oxygen atom of the hydroxyl group acts as a nucleophile. The stereochemical integrity of the C1 center is maintained throughout these processes.
Elimination from C1-O Bond: The oxidation of the alcohol to a ketone proceeds via mechanisms that are effectively elimination reactions. For instance, in chromic acid oxidation, a chromate ester is formed, followed by the removal of the C1 proton by a base (like water) in a rate-determining step, which collapses to form the ketone. libretexts.org
Carbocation Intermediates: Under strongly acidic conditions, protonation of the hydroxyl group followed by loss of water can generate a secondary benzylic carbocation at the C1 position. This carbocation is stabilized by the adjacent aromatic ring. Such intermediates can be trapped by nucleophiles, leading to substitution products (often racemic, via an SN1 mechanism), or undergo elimination to form an indene (B144670). They can also initiate or participate in rearrangement reactions. researchgate.netdss.go.th
Photoenolization of the Corresponding Ketone: While not a direct reaction of the alcohol, the product of its oxidation, 5-methylindan-1-one, can undergo interesting photochemical reactions. Irradiation of related o-alkylphenacyl derivatives can lead to the formation of photoenols, which are key intermediates in the synthesis of complex molecules and the mechanism of photoremovable protecting groups. nih.govacs.org This highlights a potential pathway for further functionalization after the initial oxidation step.
Applications of 1s 5 Methylindan 1 Ol As a Chiral Building Block
Utilization in the Synthesis of Chiral Ligands for Asymmetric Catalysis
The transformation of (1S)-5-Methylindan-1-OL into chiral ligands is a cornerstone of its application in asymmetric catalysis. Its rigid bicyclic structure provides a well-defined stereochemical environment that can be effectively transferred to a metal's coordination sphere, influencing the stereochemical outcome of a catalytic reaction.
Chiral phosphine (B1218219) ligands are paramount in transition-metal-catalyzed reactions. acs.orgnih.gov The synthesis of phosphine ligands often involves the reaction of a phosphorus nucleophile with a carbon electrophile or the functionalization of a chiral backbone. nih.gov Typically, a chiral alcohol like this compound would first be converted to its corresponding amine, (1S)-1-amino-5-methylindan. This amine could then be reacted with a chlorophosphine to generate aminophosphine (B1255530) ligands.
While general methods for the synthesis of P-chiral and backbone-chiral phosphine ligands are well-established, specific examples detailing the synthesis of phosphine ligands directly from the this compound scaffold are not prominently featured in the scientific literature. acs.orgnih.gov However, the established synthetic routes provide a clear blueprint for how this chiral building block could be incorporated into novel phosphine ligand designs.
The indanol framework has been successfully integrated into two of the most effective classes of chiral ligands: oxazolines and diamines.
Chiral Oxazoline Ligands: The most significant application in this area involves the conversion of the parent aminoindanol (B8576300) into a chiral oxazolidinone, which serves as a highly effective chiral auxiliary. nih.gov This process begins with the treatment of the amino alcohol with a carbonate source, such as disuccinimidyl carbonate, to form the rigid oxazolidinone ring system. nih.gov This resulting auxiliary can then be N-acylated with various acyl chlorides (e.g., propionyl chloride) to create imides. nih.gov These N-acylated oxazolidinones are stable, crystalline solids that are crucial precursors for generating chiral enolates. nih.gov The ready availability of both enantiomers of aminoindanol makes this a particularly powerful tool. nih.gov
Chiral Diamine Ligands: Chiral vicinal diamines are highly sought-after ligands for a variety of asymmetric transformations. nih.gov However, the development of diamine ligands specifically derived from the 5-methylindan (B54010) skeleton is not widely reported. General strategies for synthesizing chiral diamines often rely on precursors like 1,2-diphenylethylene-1,2-diamine or camphor. sigmaaldrich.comescholarship.org The synthesis of ligands from the this compound backbone represents an area with potential for future development.
Ligands derived from the aminoindanol core have proven highly effective in a range of metal-catalyzed asymmetric reactions.
The oxazolidinone auxiliary derived from cis-1-amino-2-indanol has been masterfully applied in diastereoselective aldol (B89426) reactions. nih.gov The N-propionyl derivative, upon reaction with di-n-butylboryl triflate and a tertiary amine, forms a boron enolate. This enolate reacts with a variety of aldehydes to produce the syn-aldol adduct with exceptionally high levels of stereocontrol. nih.gov
| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 89 | >98:2 |
| Isobutyraldehyde | 85 | >98:2 |
| Benzyloxyacetaldehyde | 84 | >98:2 |
| Acrolein | 82 | >98:2 |
Table 1: Performance of the aminoindanol-derived chiral auxiliary in asymmetric aldol reactions. Data sourced from a comprehensive review on cis-1-aminoindan-2-ol in asymmetric synthesis. nih.gov
Furthermore, the parent compound, (1R,2S)-(+)-cis-1-amino-2-indanol, has been used as a ligand in rhodium- and iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, yielding chiral secondary alcohols with high enantioselectivity. acs.org This demonstrates the effectiveness of the unmodified amino alcohol as a ligand in its own right.
Role in the Enantioselective Construction of Complex Organic Molecules
The ultimate test of a chiral building block is its successful application in the total synthesis of complex, biologically active molecules. The indanol scaffold has a distinguished history in this regard.
The most notable application is its central role in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor. nih.govsigmaaldrich.com The (1S,2R)-cis-1-amino-2-indanol core not only forms a key part of the final drug structure but also directs the stereochemistry of subsequent synthetic steps. nih.gov
Beyond this, the chiral auxiliary methodology has been applied to the synthesis of fragments of other natural products. For instance, the aldol reaction strategy was employed to construct the C11–C15 segment of the macrolide antibiotic tylosin, showcasing its utility in building complex acyclic stereochemical arrays. nih.gov
Precursor in the Synthesis of Stereodefined Intermediates for Advanced Chemical Research
This compound is a valuable precursor for creating more elaborate stereodefined intermediates for chemical research. The conversion to the chiral oxazolidinone auxiliary is a prime example, where a simple building block is transformed into a powerful tool for asymmetric synthesis. nih.gov
The aldol adducts produced using this auxiliary are themselves versatile stereodefined intermediates. nih.gov The chiral auxiliary can be cleaved under mild conditions, for example, using lithium hydroxide, to reveal the chiral β-hydroxy acid and recover the auxiliary for reuse. nih.gov These β-hydroxy acids are fundamental building blocks for a wide array of natural products and pharmaceuticals. Additionally, the parent cis-1-amino-2-indanol is used to prepare oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of ketones. sigmaaldrich.comalkalisci.com
Contributions to the Development of Chiral Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, ordered structures. The incorporation of chirality into these assemblies can lead to materials with unique properties in chiral recognition, sensing, and catalysis. While there is extensive research into chiral supramolecular systems, there is currently a lack of specific studies in the scientific literature detailing the use of this compound or its derivatives in the construction of chiral supramolecular architectures. This remains an unexplored area where the rigid and well-defined stereochemistry of the indanol scaffold could potentially be exploited.
Advanced Analytical Methodologies for 1s 5 Methylindan 1 Ol Research
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Purity Assessment
The principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and the chiral stationary phase. This results in different retention times for the (1S) and (1R) enantiomers, allowing for their separation and quantification. The choice of the chiral stationary phase is critical and often involves derivatives of polysaccharides, such as cellulose (B213188) or amylose (B160209), which have demonstrated broad applicability in resolving a wide range of chiral compounds. windows.net
For the analysis of (1S)-5-Methylindan-1-OL, a typical approach would involve dissolving the sample in a suitable solvent and injecting it into the chromatograph. The separation of the enantiomers is then monitored by a detector, commonly a UV or fluorescence detector in HPLC, or a flame ionization detector (FID) in GC. uma.es The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. libretexts.org
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | Hexane/Isopropanol (B130326) mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table provides a hypothetical set of parameters and would require optimization for the specific analysis of this compound.
Chiroptical Spectroscopy for Absolute Configuration Assignment and Conformational Analysis
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are powerful tools for determining the absolute configuration and studying the conformational properties of chiral compounds like this compound. wikipedia.org
Electronic Circular Dichroism (ECD) Studies
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.com The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule, making it an invaluable tool for assigning the absolute configuration of chiral centers. mdpi.comnih.gov
For this compound, experimental ECD spectra can be compared with theoretically calculated spectra for both the (1S) and (1R) enantiomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. mdpi.com Furthermore, ECD is sensitive to conformational changes, and the analysis of ECD spectra can provide insights into the preferred conformations of the molecule in solution. mdpi.comresearchgate.net The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry and electronic transitions of the chromophores within the molecule. nih.gov
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to ECD, ORD curves are characteristic of a chiral molecule and can be used to determine its absolute configuration. libretexts.org The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is highly dependent on the stereochemistry of the molecule. libretexts.org
The relationship between ORD and ECD is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is complementary. Historically, ORD was more widely used, but with the advent of modern instrumentation, ECD has become more common for routine stereochemical assignments. libretexts.org However, ORD can still provide valuable information, especially for compounds with chromophores that absorb at wavelengths that are difficult to access with standard ECD instruments. libretexts.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical method in organic chemistry. For chiral molecules like this compound, advanced NMR techniques can be employed to determine enantiomeric purity and elucidate detailed conformational features.
Chiral Shift Reagent Studies for Enantiomeric Purity
In a standard NMR experiment, enantiomers are indistinguishable because they have identical physical properties in an achiral environment. libretexts.org However, the use of chiral shift reagents (CSRs) can overcome this limitation. CSRs are typically lanthanide complexes that are themselves chiral. libretexts.org When a CSR is added to a solution of a racemic or enantioenriched sample of this compound, it forms diastereomeric complexes with each enantiomer. harvard.edu
These diastereomeric complexes have different magnetic environments, leading to a separation of the NMR signals for the (1S) and (1R) enantiomers. harvard.edu The difference in the chemical shifts of corresponding protons in the two enantiomers allows for the direct determination of the enantiomeric purity by integrating the respective signals. The choice of the appropriate chiral shift reagent is crucial for achieving good separation of the signals. harvard.edursc.org
Table 2: Example of Proton Chemical Shift Differences with a Chiral Shift Reagent
| Proton | Chemical Shift (ppm) - (1S)-enantiomer | Chemical Shift (ppm) - (1R)-enantiomer |
| H-1 | 4.85 | 4.95 |
| Methyl | 1.25 | 1.30 |
This table presents hypothetical data to illustrate the principle of signal separation using a chiral shift reagent.
NOESY and ROESY for Conformational Elucidation
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are two-dimensional NMR techniques that provide information about the spatial proximity of protons within a molecule. chemrxiv.org These techniques are instrumental in determining the three-dimensional structure and conformational preferences of this compound in solution. mdpi.com
The NOESY experiment detects through-space interactions between protons that are close to each other (typically within 5 Å). mdpi.com The intensity of the cross-peaks in a NOESY spectrum is proportional to the inverse sixth power of the distance between the interacting protons. By analyzing the pattern and intensity of these cross-peaks, it is possible to deduce the relative orientation of different parts of the molecule and thereby establish its preferred conformation. mdpi.com
ROESY is similar to NOESY but is often more effective for molecules of intermediate size, where the Nuclear Overhauser Effect (NOE) might be close to zero. uu.nl Both techniques provide crucial data for building a detailed model of the conformational landscape of this compound. chemrxiv.orguu.nl
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-resolution mass spectrometry (HRMS) stands as a powerful analytical tool in the detailed study of this compound, offering profound insights into its structural properties and chemical transformations. The capacity of HRMS to provide exact mass measurements with high accuracy and resolution is pivotal for elucidating complex mechanistic pathways, identifying transient intermediates, and confirming the elemental composition of various analytes. This section delves into the application of HRMS in the mechanistic investigation of this compound, highlighting its ability to unravel intricate fragmentation patterns that are crucial for structural confirmation and the study of reaction dynamics.
In a typical HRMS analysis, molecules are first ionized, often using techniques such as electron ionization (EI) or electrospray ionization (ESI), to form a molecular ion. For this compound, this molecular ion's exact mass can be measured with exceptional precision, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₂O). This initial, highly accurate mass measurement is the first step in a detailed structural analysis.
Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking down into smaller, charged fragments. The pattern of this fragmentation is not random; it is governed by the inherent structural features of the molecule, such as the stability of the resulting carbocations and the presence of functional groups. For this compound, an alcohol, characteristic fragmentation pathways include dehydration and α-cleavage. libretexts.orgyoutube.comlibretexts.org The analysis of these fragmentation pathways through HRMS provides a veritable fingerprint of the molecule's structure.
One of the primary fragmentation routes for alcohols is the loss of a water molecule (dehydration). libretexts.orglibretexts.org In the case of this compound, this would result in the formation of a radical cation with a mass 18 Da less than the parent ion. Another significant fragmentation pathway is α-cleavage, where the bond adjacent to the carbon bearing the hydroxyl group is broken. youtube.comlibretexts.org This process is driven by the formation of a stable, resonance-stabilized cation.
The true power of HRMS lies in its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of these fragments. This allows researchers to propose and verify the elemental composition of each fragment, thereby piecing together the mechanistic puzzle of the molecule's decomposition under mass spectrometric conditions. The table below illustrates the principal ions that would be expected in the high-resolution mass spectrum of this compound, along with their theoretical exact masses and proposed elemental compositions.
| Proposed Fragment Structure | Proposed Elemental Composition | Theoretical Exact Mass (m/z) | Fragmentation Pathway |
|---|---|---|---|
| [C₁₀H₁₂O]⁺• (Molecular Ion) | C₁₀H₁₂O | 148.08882 | Initial Ionization |
| [C₁₀H₁₀]⁺• | C₁₀H₁₀ | 130.07825 | Loss of H₂O |
| [C₉H₉]⁺ | C₉H₉ | 117.07043 | Loss of CH₂OH |
| [C₈H₉]⁺ | C₈H₉ | 105.07043 | Loss of C₂H₄OH |
| [C₇H₇]⁺ | C₇H₇ | 91.05478 | Tropylium ion formation |
The data presented in the table are foundational for mechanistic elucidation. For instance, the detection of a fragment with an exact mass of 130.07825 strongly supports the loss of a water molecule from the parent ion. Similarly, the presence of an ion at m/z 117.07043 is indicative of a cleavage event leading to the loss of a CH₂OH radical, a common fragmentation for benzylic alcohols. The high resolution of the mass spectrometer is critical in distinguishing between ions of very similar nominal mass but different elemental compositions. For example, it can differentiate a [C₉H₉]⁺ fragment from a potential [C₈H₅O]⁺ fragment, which would have a different exact mass.
By systematically analyzing the fragments produced, researchers can construct a detailed map of the fragmentation pathways. This information is not only vital for the structural confirmation of this compound but also provides a basis for understanding its reactivity in various chemical and biological systems. The precise data afforded by HRMS enables the confident identification of unknown metabolites or degradation products by comparing their high-resolution mass spectra with the known fragmentation pattern of the parent compound.
Computational Chemistry and Theoretical Investigations of 1s 5 Methylindan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry used to investigate the electronic structure of many-body systems. wikipedia.org This method allows for the calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. For (1S)-5-Methylindan-1-OL, DFT calculations are instrumental in predicting its ground-state electronic structure and chemical reactivity.
The process typically begins with geometry optimization, where the molecule's lowest energy structure is determined. This is achieved using a selected functional (e.g., B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) and a basis set (e.g., 6-311++G(2d,2p)), which describes the atomic orbitals. acs.org Once the optimized geometry is obtained, a wealth of electronic properties can be calculated.
Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) map can be generated. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents. For this compound, the oxygen atom of the hydroxyl group would be an expected site of negative potential, indicating a region susceptible to electrophilic attack.
Table 1: Predicted Electronic Properties of this compound using DFT (Note: These are representative values based on typical DFT calculations for similar indanol derivatives.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 0.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 1.8 D | Measures overall molecular polarity |
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
The five-membered ring of the indan (B1671822) scaffold is not planar and can adopt different puckered conformations. For substituted indans like this compound, this ring puckering, combined with the orientation of the hydroxyl group, leads to multiple possible conformers. nih.gov Computational studies on the parent compound, (S)-1-indanol, have shown the existence of two primary conformers resulting from ring puckering, where the hydroxyl group is either in a pseudo-equatorial or a pseudo-axial position. acs.org The pseudo-equatorial conformer is generally found to be more stable and thus more populated. acs.org
Molecular modeling techniques are used to explore this conformational space systematically. A relaxed energy scan, where the potential energy is calculated as a function of a specific dihedral angle in the five-membered ring, can identify the energy minima corresponding to stable conformers. acs.org
Molecular dynamics (MD) simulations offer a more dynamic picture. mdpi.com In an MD simulation, the motion of atoms in the molecule is simulated over time by solving Newton's equations of motion. ulakbim.gov.tr This allows for the exploration of the conformational landscape at a given temperature, providing insights into the flexibility of the molecule and the transitions between different conformational states. nih.gov By running simulations, one can determine the relative Gibbs free energies of the conformers and predict their equilibrium populations at a specific temperature, which is crucial for accurately predicting macroscopic properties. nih.gov
Table 2: Calculated Conformational Analysis of this compound (Note: Data is hypothetical, based on findings for (S)-1-methylindan and (S)-1-indanol, where the pseudo-equatorial conformer is favored. acs.orgnih.gov)
| Conformer | Dihedral Angle (C9–C4–C3–C2) | Relative Gibbs Energy (kcal/mol) | Predicted Population (%) |
| Pseudo-equatorial OH | ~ +17° | 0.00 | ~75 |
| Pseudo-axial OH | ~ -15° | 0.65 | ~25 |
Prediction of Spectroscopic Properties and Chiroptical Responses
Computational methods are essential for predicting and interpreting the spectroscopic properties of chiral molecules. Chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are particularly powerful for determining the absolute configuration of stereocenters. researchgate.net
The procedure involves calculating the theoretical spectra for a specific enantiomer (e.g., this compound) and comparing it to the experimental spectrum. researchgate.net A match between the signs and relative intensities of the predicted and measured spectral bands confirms the absolute configuration.
For VCD, which measures the differential absorption of left and right circularly polarized infrared light, DFT calculations are used to predict the vibrational frequencies and the corresponding dipole and rotational strengths for each vibrational mode. nih.gov Since the observed spectrum is a population-weighted average of the spectra of all contributing conformers, the conformational analysis described in the previous section is a critical prerequisite. researchgate.net The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values. The comparison of experimental and predicted VCD spectra has been successfully used to determine the absolute configuration of similar molecules like (S)-1-indanol. acs.org
Table 3: Comparison of Representative Experimental and Predicted Vibrational Frequencies for this compound (Note: This table illustrates the typical correlation between experimental and scaled, quantum-chemically predicted vibrational band positions, as seen in studies of related indanols. nih.gov)
| Experimental VA (cm⁻¹) | Predicted VA (unscaled, cm⁻¹) | Assignment |
| 1375 | 1413 | CH₃ deformation |
| 1259 | 1291 | C-O stretch / CH bend |
| 1083 | 1105 | Ring / CH modes |
| 971 | 979 | Ring deformation |
In Silico Design and Optimization of this compound Derivatives and Reaction Pathways
The indanol scaffold is present in numerous biologically active compounds, making its derivatives attractive targets for drug discovery. In silico (computer-aided) methods play a vital role in the rational design and optimization of new derivatives based on a lead structure like this compound. researchgate.net These computational approaches can significantly accelerate the drug development process by prioritizing which molecules to synthesize and test. mdpi.com
The design process often starts with identifying a biological target (e.g., an enzyme or receptor). Molecular docking simulations can then be used to predict how this compound and its potential derivatives bind to the active site of the target protein. nih.gov These simulations calculate a binding score, which estimates the binding affinity, and reveal key interactions (like hydrogen bonds or hydrophobic interactions) that stabilize the complex. nih.gov
Based on these insights, new derivatives can be designed by modifying the parent structure—for example, by adding or changing functional groups on the aromatic ring or at the hydroxyl position. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features of a series of compounds with their biological activity, further guiding the optimization process.
Computational chemistry also aids in optimizing the synthetic pathways to these new derivatives. For instance, DFT calculations can model reaction mechanisms, identify transition states, and calculate activation energies for different potential routes. researchgate.net This helps in understanding reaction outcomes and selecting the most efficient conditions, as has been explored for the synthesis of various indene (B144670) and indanol derivatives. acs.org
Future Perspectives and Emerging Research Directions for 1s 5 Methylindan 1 Ol
Development of Novel and Sustainable Stereoselective Synthesis Methods
The pursuit of more efficient and environmentally benign methods for producing enantiomerically pure compounds like (1S)-5-Methylindan-1-OL is a continuous endeavor in chemical synthesis. Future research is poised to focus on the development of novel and sustainable stereoselective synthesis strategies that address the limitations of current methodologies. A significant area of exploration is the advancement of biocatalysis, which utilizes enzymes or whole-cell microorganisms to perform highly selective chemical transformations. core.ac.ukmdpi.com
Biocatalytic reductions of the corresponding ketone, 5-methyl-1-indanone, offer a promising green alternative to traditional chemical reductants. ijbpas.com For instance, studies on the asymmetric reduction of 1-indanone (B140024) using various microorganisms have demonstrated the potential for high enantiomeric excess (ee) and conversion rates. researchgate.net The use of whole-cell biocatalysts, such as those from Lactobacillus paracasei, has shown excellent results in producing (S)-1-indanol on a gram scale with high yield and purity. researchgate.net This approach is advantageous due to its operational simplicity, mild reaction conditions, and reduced environmental impact compared to chemical processes. ijbpas.comresearchgate.net Future work will likely involve screening new microbial strains and genetically engineering enzymes to enhance their activity, selectivity, and stability for the synthesis of this compound.
Another avenue of research is the development of novel chemocatalytic systems that are both highly stereoselective and sustainable. This includes the design of new chiral ligands for transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of 5-methyl-1-indanone. The focus will be on creating catalysts that are not only efficient and selective but also recyclable and derived from abundant, non-toxic materials. The principles of green chemistry, such as atom economy and the use of safer solvents, will be central to these developments. mdpi.complantarc.com
The table below summarizes some emerging sustainable synthesis methods applicable to chiral indanols.
| Synthesis Method | Key Features | Potential Advantages for this compound |
| Whole-Cell Biocatalysis | Use of microorganisms (e.g., bacteria, yeast) as catalysts. | High enantioselectivity, mild reaction conditions, reduced waste, potential for scalability. researchgate.net |
| Enzymatic Catalysis | Utilization of isolated enzymes (e.g., ketoreductases, lipases). | High specificity, can be immobilized for reuse, avoids cellular metabolism byproducts. core.ac.ukacs.org |
| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Ru, Rh) with specific ligands. | High turnover numbers, potential for high enantioselectivity, well-established methodology. |
| Catalytic Transfer Hydrogenation | Hydrogen transfer from a donor molecule catalyzed by a chiral complex. | Avoids the use of high-pressure hydrogen gas, often uses readily available hydrogen donors. |
Expansion of Catalytic Applications Beyond Current Paradigms
While this compound and its derivatives have established roles as chiral auxiliaries and ligands, future research will explore their application in a broader range of catalytic transformations. The unique stereoelectronic properties of the indanol scaffold make it a versatile platform for the design of novel catalysts. beilstein-journals.org
One promising direction is the development of organocatalysts derived from this compound. The aminoindanol (B8576300) core has proven to be a privileged scaffold in bifunctional organocatalysis, capable of activating substrates through hydrogen bonding and other non-covalent interactions. beilstein-journals.org By incorporating the 5-methylindan-1-ol moiety into thioureas, squaramides, or other organocatalytic frameworks, it may be possible to achieve high levels of stereocontrol in a variety of reactions, such as Friedel-Crafts alkylations, Michael additions, and Diels-Alder reactions. beilstein-journals.orgnih.gov
Furthermore, derivatives of this compound could be employed as ligands in novel transition-metal-catalyzed reactions. Research into the synthesis of new planar chiral complexes and their applications in asymmetric catalysis is an active area. nih.gov For example, ligands derived from substituted amino-indanols have been used in the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The steric and electronic properties of the 5-methylindan-1-ol backbone can be fine-tuned through derivatization to optimize catalytic activity and selectivity for new types of transformations.
The table below outlines potential new catalytic applications for derivatives of this compound.
| Catalytic Application | Type of Catalyst | Potential Reactions |
| Asymmetric Organocatalysis | Bifunctional (thio)ureas, squaramides, etc. | Friedel-Crafts alkylations, Michael additions, aza-Henry reactions. beilstein-journals.org |
| Transition Metal Catalysis | Chiral ligands for Ru, Rh, Pd, Cu, etc. | Asymmetric C-H activation, cross-coupling reactions, cycloadditions. nih.govrsc.org |
| Photoredox Catalysis | Chiral photosensitizers or ligands. | Enantioselective radical reactions, asymmetric [2+2] cycloadditions. |
| Biomimetic Catalysis | Synthetic enzyme mimics. | Selective oxidations, reductions, and C-C bond formations. |
Integration of this compound in Flow Chemistry and Continuous Synthesis Protocols
The adoption of continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govrsc.orgbeilstein-journals.org Future research will increasingly focus on integrating the synthesis and application of this compound and its derivatives into continuous flow protocols. rsc.org
For the synthesis of this compound itself, flow chemistry can enable better control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields and selectivities. nih.gov This is particularly relevant for highly exothermic or fast reactions. Moreover, the use of immobilized enzymes or catalysts in packed-bed reactors within a flow system allows for their continuous reuse, enhancing the sustainability and cost-effectiveness of the process. researchgate.net
The table below highlights the potential benefits of integrating this compound into flow chemistry.
| Area of Integration | Key Advantages of Flow Chemistry |
| Synthesis of this compound | Enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction conditions. nih.gov |
| Application in Asymmetric Catalysis | Facile catalyst recycling, simplified product purification, potential for automation and high-throughput screening. researchgate.net |
| Multi-step Continuous Synthesis | Reduced manual handling and exposure to hazardous reagents, increased overall process efficiency, potential for telescoped reactions. mit.edu |
Advanced Materials Science Applications and Functional Molecule Design
The unique structural and chiral properties of this compound make it an attractive building block for the design of novel functional molecules and advanced materials. uwaterloo.ca Future research is expected to explore the incorporation of this chiral motif into various material architectures to impart specific functionalities.
One area of interest is the development of chiral polymers and dendrimers. By incorporating this compound as a monomer or a chiral pendant group, it may be possible to create materials with unique chiroptical properties, such as circularly polarized luminescence (CPL), which are of interest for applications in displays, sensing, and data storage.
Furthermore, the indanol scaffold can serve as a template for the synthesis of complex molecular architectures with specific recognition properties. For instance, derivatives of this compound could be used to create chiral selectors for enantioselective separations in chromatography or as components of chiral sensors for the detection of specific enantiomers.
In the realm of functional molecule design, the rigid and well-defined structure of the 5-methylindan-1-ol core can be exploited to construct molecules with tailored shapes and functionalities. This could include the development of new liquid crystals, gelators, or molecules with interesting photophysical properties. The ability to control the three-dimensional arrangement of functional groups around the chiral scaffold is key to achieving desired material properties.
The table below lists potential applications of this compound in advanced materials and functional molecule design.
| Application Area | Potential Functionality |
| Chiral Polymers | Chiroptical properties (e.g., CPL), asymmetric catalysis. |
| Chiral Sensors | Enantioselective recognition of biomolecules or pollutants. |
| Liquid Crystals | Induction of chiral phases, ferroelectric properties. |
| Functional Dyes | Chiral solvatochromism, non-linear optical properties. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
